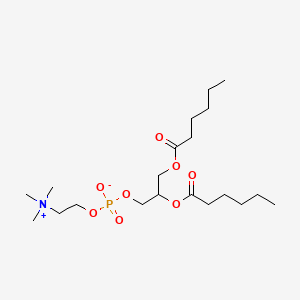

1,2-Hexanoylphosphatidylcholine

Description

Properties

IUPAC Name |

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZARZBAWHITHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968679 | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53892-41-4 | |

| Record name | 1,2-Hexanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Supramolecular Organization and Phase Behavior of Dihexanoyl Lecithin

Micellization Thermodynamics and Critical Micelle Concentration (CMC) Investigations

The self-assembly of dihexanoyl-lecithin (DHPC), a short-chain phospholipid, into micelles in aqueous solutions is a thermodynamically driven process governed by the hydrophobic effect. The two short hexanoyl chains of DHPC favor sequestration from water, leading to the formation of aggregates where the hydrophobic tails are shielded from the aqueous environment and the polar phosphocholine (B91661) headgroups are exposed.

Determinants of Dihexanoyl-lecithin Micelle Formation

The primary determinant for the formation of dihexanoyl-lecithin micelles is the balance between the hydrophobic interactions of the acyl chains and the repulsive forces between the polar headgroups. The aggregation process is a complex interplay of solvent-mediated interactions. science.gov The chemical structure of DHPC, with its zwitterionic headgroup and two short hydrocarbon chains, dictates its amphiphilic nature and propensity to form micelles rather than bilayers, which are characteristic of long-chain lecithins. ethz.chuu.nl The concentration of DHPC in an aqueous solution is a critical factor; below a certain concentration, DHPC exists predominantly as monomers. As the concentration increases to the critical micelle concentration (CMC), the monomers begin to aggregate into micelles. uu.nl

Influence of Environmental Parameters on Micellar Aggregation (e.g., pH, Ionic Strength, Temperature)

The aggregation behavior of dihexanoyl-lecithin is sensitive to changes in environmental conditions such as pH, ionic strength, and temperature.

pH: Studies on the closely related dioctanoylphosphatidylcholine (diC8PC) have shown that the critical micelle concentration increases with an increase in pH. researchgate.net This is attributed to changes in the electrostatic interactions between the zwitterionic phosphocholine headgroups as the pH of the solution changes. researchgate.net

Ionic Strength: The addition of an electrolyte, such as potassium chloride (KCl), has been observed to decrease the CMC of diC8PC. researchgate.net This effect is due to the screening of the electrostatic repulsions between the headgroups by the salt ions, which favors micelle formation at lower lipid concentrations. researchgate.netnih.gov

Temperature: The thermodynamics of micellization are significantly influenced by temperature. The process can be either endothermic or exothermic depending on the temperature, which is a characteristic of the hydrophobic effect. mpg.de For many phospholipids (B1166683), the CMC exhibits a U-shaped dependence on temperature, reaching a minimum at a specific temperature. nih.gov The enthalpy of micellization is associated with a large heat capacity change, a hallmark of hydrophobic interactions. nih.govmpg.de

Table 1: Critical Micelle Concentration (CMC) of Dioctanoylphosphatidylcholine (a homolog of Dihexanoyl-lecithin) at 298.15 K as a function of pH

| pH | CMC (mmol dm⁻³) | Standard Gibbs Energy of Micellization (kJ mol⁻¹) |

| 1.2 | Value not specified | Value not specified |

| 3.2 | Value not specified | Value not specified |

| 5.8 | Value not specified | Value not specified |

| 7.4 | Value not specified | Value not specified |

| 10.0 | Value not specified | Value not specified |

Data extracted from a study on dioctanoylphosphatidylcholine, a close structural analog of dihexanoyl-lecithin. The study indicated an increase in CMC with pH, with standard Gibbs energies of micellization in the range of approximately -30 to -34 kJ mol⁻¹. researchgate.net

Characterization of Dihexanoyl-lecithin Micellar Morphology and Size

Dihexanoyl-lecithin typically forms small, relatively spherical micelles in aqueous solutions. The size and shape of these micelles can be characterized using various techniques, including dynamic light scattering (DLS) and small-angle neutron scattering (SANS). Studies have shown that the micellar size of dihexanoyl-lecithin increases only slightly with increasing concentration. scispace.com The aggregation number, which is the number of monomers per micelle, is influenced by factors such as chain rigidity. science.gov More rigid molecules tend to form larger and more well-defined micelles. science.gov The shape of the micelles can also be influenced by the surfactant concentration, with a potential transition from spherical to non-spherical aggregates as the concentration increases. science.gov

Vesicle and Bicelle Formation from Dihexanoyl-lecithin and Mixed Lipid Systems

Dihexanoyl-lecithin plays a crucial role as a "detergent" lipid in the formation of more complex supramolecular structures like vesicles and bicelles, particularly when mixed with long-chain phospholipids.

Methodologies for Fabricating Dihexanoyl-lecithin Containing Vesicles and Bicelles

Several methods are employed to prepare vesicles and bicelles containing dihexanoyl-lecithin.

Thin-film hydration: This is a common method where a mixture of lipids, including DHPC and a long-chain phospholipid, is dissolved in an organic solvent. dovepress.com The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer to form vesicles or other aggregates. dovepress.com

Simple Dilution: Vesicles can be prepared by the simple dilution of a bicelle solution. researchgate.net In this method, a solution containing bicelles, which are typically composed of a long-chain lipid like dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and DHPC, is diluted, causing the bicelles to coalesce and form vesicles. researchgate.net This method avoids the use of organic solvents and harsh physical treatments like sonication. researchgate.net

Sonication: Sonication of a mixture of lecithin (B1663433) and other surfactants in water can lead to the formation of discoidal structures or bicelles. acs.orgnih.gov

Spontaneous Formation: In some systems, particularly mixtures of long-chain and short-chain phospholipids, small unilamellar vesicles can form spontaneously at low temperatures when the long-chain lipid is in the gel state. drorlist.com

Structural Characterization of Mixed Dihexanoyl-lecithin Aggregates

The structure of mixed aggregates containing dihexanoyl-lecithin is highly dependent on the composition, temperature, and concentration.

Bicelles: In mixtures with long-chain phospholipids like DMPC, DHPC tends to segregate to the high-curvature rim of discoidal aggregates known as bicelles, while the long-chain lipid forms the planar bilayer region. nih.govnih.gov These bicelles are widely used as model membranes in structural biology studies. drorlist.comnih.gov The size and morphology of these bicelles are influenced by the molar ratio of the long-chain lipid to DHPC (q-ratio), total lipid concentration, and temperature. nih.govnih.govebi.ac.uk Techniques like ³¹P NMR, small-angle X-ray scattering (SAXS), and cryogenic transmission electron microscopy (cryo-TEM) are used to characterize these structures. drorlist.comosti.gov

Vesicles: In mixed systems, the addition of DHPC can influence the properties of vesicles. For instance, in mixtures with lecithin and Tween 80, the presence of DHPC can lead to the formation of unilamellar vesicles and bicelles. acs.org The transition from vesicles to micelles can occur as the concentration of the short-chain lipid or another surfactant is increased. acs.orgnih.govacs.org

Mixed Micelles: When mixed with other amphiphiles, such as n-alkyltrimethylammonium bromides, DHPC can form mixed micelles. The structure and conformation of the constituent molecules within these mixed micelles can be investigated using techniques like ¹³C NMR. scispace.com Studies on mixed micelles of diheptanoyl phosphatidylcholine (a close homolog) and sodium dodecyl sulfate (B86663) have also been conducted to understand the effect of charge on the properties of the aggregates. csun.edu

Phase Transitions and Equilibrium States in Dihexanoyl-lecithin Systems

The phase behavior of Dihexanoyl-lecithin (1,2-dihexanoyl-sn-glycero-3-phosphocholine, or DHPC) in aqueous systems is dominated by its transition from a state of molecularly dispersed monomers to self-assembled aggregates known as micelles. This transition is a fundamental characteristic of surfactants and is governed by specific thermodynamic and environmental conditions.

The primary equilibrium state for DHPC in solution is the dynamic balance between monomers and micelles. This transition is not abrupt but occurs over a narrow concentration range known as the critical micelle concentration (CMC). Below the CMC, DHPC exists predominantly as individual molecules (monomers) in solution. As the concentration increases to and surpasses the CMC, the molecules spontaneously associate to form micelles. This self-assembly is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic acyl chains and water by sequestering the chains within the micellar core, while the hydrophilic phosphocholine headgroups remain exposed to the aqueous environment.

The CMC is a crucial parameter defining the phase transition of DHPC. It is the concentration at which the formation of micelles becomes significant. Various studies have reported the CMC of DHPC, with values showing some variation depending on the experimental conditions such as temperature, pH, and buffer composition. scispace.comresearchgate.net For instance, a CMC of 13.8 mM has been reported, which was identified by observing a distinct change in the rate of enzymatic hydrolysis of DHPC by phospholipase C. scispace.com The reaction rate was significantly higher just above this concentration, indicating the enzyme's preferential action on the aggregated micellar form. scispace.comuu.nl Another study determined a CMC value of approximately 10.51 ± 1.21 mM. researchgate.net

| Parameter | Reported Value | Conditions | Source |

| Critical Micelle Concentration (CMC) | 13.8 mM | Not specified in snippet | scispace.com |

| Critical Micelle Concentration (CMC) | ~10.51 mM | pH 7.4, 298.15 K (25°C) | researchgate.net |

This table is interactive. Click on the headers to sort.

The equilibrium between monomers and micelles is highly dynamic. Nuclear magnetic resonance (NMR) studies have demonstrated that individual DHPC molecules rapidly exchange between the monomeric state and the aggregated micellar state. nih.gov This exchange is fast on the NMR timescale, meaning a single averaged signal is observed for protons in solutions with concentrations ranging from one to four times the CMC. nih.gov However, at concentrations approximately five times the CMC, the NMR spectra suggest the presence of at least two distinct magnetic environments for the lecithin molecules within the aggregate, indicating a slower exchange and potentially more complex or structured aggregates. nih.gov

Another critical factor for micellization is the Krafft temperature (or Krafft point), which is the minimum temperature required for micelles to form. wikipedia.orgtaylorandfrancis.com Below the Krafft temperature, the solubility of the surfactant is lower than its CMC, and it exists in a crystalline or hydrated solid form rather than forming micelles. wikipedia.org For micellization to occur, the temperature of the system must be above the Krafft temperature, allowing the surfactant concentration to reach the CMC.

The states of lecithin systems can be complex, involving not just equilibrium states but also non-equilibrium and metastable states, particularly in surface films. core.ac.uksci-hub.se For DHPC in bulk aqueous solution, the primary equilibrium is the monomer-micelle transition, which is fundamental to its behavior and applications as a model membrane system.

Theoretical Models and Simulation Studies of Dihexanoyl-lecithin Self-Assembly

To complement experimental investigations, theoretical models and computational simulation studies have become indispensable tools for understanding the self-assembly of Dihexanoyl-lecithin at a molecular level. nih.govresearchgate.net These approaches provide detailed insights into the structure, dynamics, and stability of DHPC aggregates that can be difficult to obtain experimentally.

Molecular dynamics (MD) simulations, at both all-atom and coarse-grained (CG) resolutions, are widely used to model the self-assembly process. ebi.ac.uknih.govmit.edu All-atom simulations provide a high-resolution view of molecular interactions, capturing the specific details of lipid packing, headgroup orientation, and hydration. researchgate.net For example, all-atom MD has been employed to characterize the structure of pure DHPC micelles and to follow the structural changes in mixed micelles containing DHPC and its enzymatic degradation products, 1-hexanoyl-lysophosphocholine and hexanoic acid. researchgate.net

Coarse-grained (CG) simulations, such as those using the MARTINI force field, simplify the system by grouping several atoms into single interaction beads. ebi.ac.ukmit.edupensoft.net This reduction in complexity allows for simulations of larger systems and over longer timescales, making it possible to observe spontaneous self-assembly of monomers into micelles and other larger structures. ebi.ac.ukpensoft.net CG simulations have been crucial in assessing how different force fields and water models impact the resulting aggregate structures. ebi.ac.uk For instance, studies have shown that using a polarizable water model in MARTINI simulations is essential for producing DHPC micelles that are structurally consistent with experimental data. ebi.ac.uk

Theoretical models based on molecular packing parameters also offer predictions about the likely geometry of self-assembled structures. These models consider the volume of the hydrophobic tail, the optimal headgroup area, and the maximum effective length of the tail. For short-chain phosphatidylcholines like DHPC, these models often predict the formation of cylindrical or rod-like micelles rather than spherical ones. d-nb.info This prediction is supported by ³¹P-NMR spectroscopy, which has provided evidence for tubular network intermediates at the micelle-to-bilayer transition for some short-chain lipids. d-nb.info

The development of specialized software and web-based interfaces, such as the Micelle Builder in CHARMM-GUI, has facilitated the construction and simulation of complex micellar systems. nih.gov Such tools allow researchers to build and simulate pure or mixed micelles, as well as protein-micelle complexes, to study protein structure and dynamics in a membrane-mimetic environment. nih.gov

| Model/Simulation Type | Key Findings for Dihexanoyl-lecithin (DHPC) | Source(s) |

| All-Atom Molecular Dynamics | Characterized the internal structure of pure DHPC micelles and mixed micelles containing degradation products. | researchgate.net |

| Coarse-Grained MD (MARTINI) | Essential to use a polarizable water model to obtain experimentally consistent micelle structures. Used to model self-assembly and stability. | ebi.ac.uk |

| ¹H Nuclear Magnetic Resonance | Demonstrated rapid exchange between monomeric and aggregated states. Showed evidence of multiple magnetic environments at high concentrations. | nih.gov |

| Packing Parameter Theory | Predicts the formation of cylindrical rather than spherical micelles for short-chain PCs. | d-nb.info |

| CHARMM-GUI Micelle Builder | Provides a robust platform for building and simulating DHPC micelle systems, including protein-micelle complexes. | nih.gov |

This table is interactive. Click on the headers to sort.

These computational and theoretical approaches have revealed that the self-assembly of DHPC is a nuanced process. The resulting aggregate structures are sensitive to the specifics of the molecular architecture, the surrounding environment, and the particularities of the force fields used in simulations. ebi.ac.uk The synergy between these theoretical studies and experimental results is critical for building a comprehensive understanding of the supramolecular behavior of Dihexanoyl-lecithin.

Iii. Interfacial Enzyme Kinetics and Dihexanoyl Lecithin As a Substrate

Phospholipase A (PLA) Catalysis on Dihexanoyl-lecithin Substrates

Phospholipase A (PLA) enzymes catalyze the hydrolysis of the fatty acid ester bond at the sn-2 position of glycerophospholipids. annualreviews.org The use of dihexanoyl-lecithin as a substrate has been instrumental in elucidating the kinetic behavior of these enzymes, particularly Phospholipase A2 (PLA2).

Kinetic Analysis of Phospholipase A2 Activity with Dihexanoyl-lecithin in Monomeric and Micellar States

A striking feature of PLA2 catalysis is the dramatic increase in activity when the substrate transitions from a monomeric to a micellar state. annualreviews.orggla.ac.uk Below the critical micelle concentration (CMC) of dihexanoyl-lecithin, where it exists as monomers, PLA2 activity is very low and appears to follow standard Michaelis-Menten kinetics. annualreviews.orguu.nl However, once the concentration surpasses the CMC and micelles form, the rate of hydrolysis increases significantly. annualreviews.orguu.nlgla.ac.uk This indicates that the lipid-water interface of the micelles provides a much more favorable environment for the enzyme than the molecularly dispersed monomers. annualreviews.org

For instance, studies with pancreatic PLA2 have shown that the hydrolysis rate of dihexanoyl-lecithin is substantially higher above its CMC. uu.nl When the substrate concentration is just below the CMC, a slow, steady rate of hydrolysis is observed. In contrast, at a concentration just above the CMC, there is a rapid initial burst of activity as the enzyme hydrolyzes the micellar substrate, followed by a slower rate comparable to the monomeric hydrolysis once the micelles are depleted. uu.nl This phenomenon underscores the preference of PLA2 for aggregated substrate structures. uu.nl Research on cobra venom PLA2 has also demonstrated this significant rate enhancement upon micelle formation. gla.ac.uk

| Substrate State | Relative Hydrolysis Rate | Reference |

|---|---|---|

| Monomeric (below CMC) | Low | annualreviews.orguu.nl |

| Micellar (above CMC) | High / Dramatically Increased | annualreviews.orguu.nlgla.ac.uk |

Role of Interfacial Architecture in Phospholipase A Recognition and Hydrolysis of Dihexanoyl-lecithin

The "quality" of the lipid-water interface plays a critical role in the activity of PLA2. annualreviews.org Even minor variations in the structure of the lecithin (B1663433) molecules can lead to significant changes in the architecture of the interface, which in turn affects the enzyme's ability to bind and hydrolyze the substrate. annualreviews.org The specific arrangement of phospholipid molecules in a micelle creates an environment that is optimal for PLA2 activity.

The hydrolysis rates of homologous short-chain lecithins can vary significantly, suggesting that the chemical reactivity of the ester bond is not the sole determinant of enzyme activity. annualreviews.org For example, pancreatic PLA2 hydrolyzes dioctanoyl-lecithin at a much higher rate than dihexanoyl-lecithin under similar conditions. annualreviews.org This difference is attributed to the distinct interfacial properties of the micelles formed by these two substrates. annualreviews.org The concept of an "interfacial activation" highlights that the enzyme's catalytic efficiency is greatly enhanced when it adsorbs to the lipid-water interface of the aggregated substrate. nih.gov

Influence of Metal Ions and pH on Phospholipase A Interaction with Dihexanoyl-lecithin

The interaction of PLA2 with dihexanoyl-lecithin is also influenced by environmental factors such as the presence of metal ions and the pH of the reaction medium.

Metal Ions: Calcium ions (Ca²⁺) are generally required for the activity of PLA2. uu.nlannualreviews.org Kinetic studies using diheptanoyllecithin, a close homolog of dihexanoyl-lecithin, have shown that Ca²⁺ is essential for the catalytic function of pancreatic PLA2. uu.nl The binding of Ca²⁺ to the enzyme is a critical step in the catalytic cycle. uu.nl Interestingly, the binding of the enzyme to ether-linked lecithin analogues, which are non-hydrolyzable, can be independent of metal ions in pure lipid systems but requires Ca²⁺ for tight binding in the presence of detergents like Triton X-100. nih.gov

pH: The pH of the medium affects both the binding of the substrate and the catalytic activity of the enzyme. For pancreatic PLA2 acting on diheptanoyllecithin, maximal binding of the enzyme to the substrate occurs at a pH below 6. uu.nl However, the maximal velocity of the reaction shows an optimum at a pH of 5.75. uu.nl The affinity of the enzyme for Ca²⁺ also decreases at pH values below 6.5. uu.nl

| Parameter | Optimal pH Range | Reference |

|---|---|---|

| Maximal Enzyme-Substrate Binding | < 6.0 | uu.nl |

| Maximal Reaction Velocity | 5.75 | uu.nl |

| Decreased Ca²⁺ Affinity | < 6.5 | uu.nl |

Phospholipase C (PLC) Activity and Dihexanoyl-lecithin as a Substrate

Phospholipase C (PLC) from Bacillus cereus also utilizes dihexanoyl-lecithin as a substrate. scispace.comcaymanchem.com Similar to PLA2, PLC exhibits a marked increase in activity when the substrate is in a micellar form. scispace.comnih.gov However, unlike many lipolytic enzymes, PLC shows significant activity towards monomolecularly dispersed short-chain lecithins, and this reaction follows normal Michaelis-Menten kinetics. scispace.comnih.gov

Rate versus substrate concentration curves for the hydrolysis of dihexanoyl-lecithin by PLC show distinct discontinuities around the CMC, with significantly higher rates observed just above this concentration. scispace.comnih.gov The turnover number for the hydrolysis of dihexanoyl-lecithin has been calculated to be 50,000 moles of substrate hydrolyzed per minute per mole of enzyme. scispace.com The pH profile for PLC activity with dihexanoyl-lecithin as a substrate shows a single peak of activity around pH 7.5-8.0. scispace.com

Enzymatic Hydrolysis Mechanisms of Short-Chain Lecithins Including Dihexanoyl-lecithin

The enzymatic hydrolysis of short-chain lecithins like dihexanoyl-lecithin by lipolytic enzymes is fundamentally an interfacial process. annualreviews.org The enzyme, which is soluble in the aqueous phase, adsorbs to the lipid-water interface created by the aggregated substrate. annualreviews.org The catalytic process can be conceptualized as a two-dimensional reaction occurring at this interface. annualreviews.org

For PLA2, the mechanism involves the binding of the enzyme to the micellar surface, followed by the binding of a single substrate molecule into the active site. The presence of an interface is thought to induce a conformational change in the enzyme, leading to the observed "interfacial activation". nih.gov The hydrolysis of short-chain lecithins is often used as a model to understand the more complex interactions of these enzymes with biological membranes. annualreviews.org

Investigating Enzyme-Substrate Binding in Dihexanoyl-lecithin Systems

Various techniques are employed to study the binding of enzymes to dihexanoyl-lecithin substrates. Kinetic analysis provides indirect evidence of binding through the measurement of reaction rates under different conditions. annualreviews.org Direct binding studies are more challenging but can provide valuable information.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to investigate the interaction between PLA2 and dialkyl ether analogues of lecithin, which are non-hydrolyzable. nih.gov These studies have shown that when PLA2 binds to monomeric and micellar forms of these analogues, the motion of the lecithin head group is restricted. nih.gov This indicates a direct interaction between the enzyme and the head group of the phospholipid. nih.gov Such biophysical methods, combined with kinetic data, are essential for building a comprehensive model of enzyme-substrate interactions in these interfacial systems.

Iv. Dihexanoyl Lecithin in Membrane Mimetic Systems for Biophysical and Structural Biology Studies

Application of Dihexanoyl-lecithin Micelles in Solution Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Protein Studies

Solution NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of proteins in solution. However, for integral membrane proteins (IMPs), a significant challenge is their inherent insolubility in aqueous buffers. Detergent micelles are required to solubilize the protein and mimic its native lipid environment. nih.gov Dihexanoyl-lecithin is frequently used for these purposes, as it self-assembles into small, globular micelles in aqueous solutions above its critical micelle concentration (CMC). nih.govtandfonline.com

The small size of DHPC micelles is a key advantage for solution NMR. Large protein-detergent complexes tumble slowly in solution, leading to broad spectral lines and a loss of signal, which complicates structure determination. mdpi.com Zwitterionic detergents like DHPC form relatively small protein-detergent complexes, which helps to overcome this limitation. nih.gov The use of DHPC micelles has been instrumental in the structural determination of various membrane proteins, including the E. coli outer membrane protein X (OmpX). tandfonline.comuiuc.edu Furthermore, for certain NMR experiments, the availability of deuterated DHPC is highly beneficial for reducing the solvent signal and improving spectral quality. mdpi.com

Table 1: Physicochemical Properties of Dihexanoyl-lecithin (DHPC) Micelles

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 15.2 mM | uiuc.edu |

| Aggregation Number | ~35 | uiuc.edu |

Dihexanoyl-lecithin as a Component in Artificial Membrane Models for Protein-Lipid Interaction Research

The study of protein-lipid interactions is fundamental to understanding membrane function. Artificial membrane models containing DHPC are versatile tools for this research. Bicelles, composed of DHPC and long-chain lipids, provide a more realistic bilayer environment than simple detergent micelles, making them superior for investigating how proteins and peptides interact with a lipid bilayer. researchgate.net

A key advantage of these models is their tunable composition. Researchers can incorporate different types of lipids into the DMPC/DHPC bicelle system to mimic the specific lipid environment of different biological membranes. researchgate.net For example, by substituting some of the DMPC with negatively charged lipids like 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) or 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS), it is possible to model bacterial or eukaryotic inner-leaflet membranes, respectively. researchgate.net Studies using such systems have shown that the interaction strength and mobility of peptides can be significantly influenced by the headgroup charge of the lipids in the bilayer. researchgate.net This allows for systematic investigation into the role of specific lipid types in modulating membrane protein structure and function.

Studies of Membrane Permeability and Transport in Dihexanoyl-lecithin Containing Model Membranes

The lipid composition and physical state of a biological membrane are key determinants of its permeability to water, ions, and other small molecules. acs.org Artificial model membranes provide a simplified and controlled system to investigate the fundamental principles governing transport across a lipid bilayer. While DHPC itself forms micelles, its use in combination with bilayer-forming lipids allows for the creation of model membranes, like bicelles or vesicles, with specific and varied physical properties.

By systematically altering the composition of these model membranes—for instance, by changing the q-ratio in bicelles or incorporating other lipids and sterols—researchers can control properties such as bilayer thickness, lipid packing, and lateral pressure profiles. mdpi.comnih.gov These controlled changes in the membrane's physical state can then be correlated with measurements of the permeability of specific molecules. acs.org For example, computer simulations and experimental work have shown that differences in lipid packing and the presence of packing defects can lead to distinct permeability for small molecules. nih.gov Although direct permeability studies focusing specifically on DHPC-containing membranes are less common than structural studies, the principles established using other model systems are directly applicable. nih.govbiorxiv.org The use of DHPC in constructing these models allows for the fine-tuning of membrane properties, which is essential for dissecting the complex relationship between lipid composition and membrane barrier function.

V. Methodological Contributions of Dihexanoyl Lecithin in Advanced Research Techniques

Dihexanoyl-lecithin in the Development of Analytical Lipidomics Methodologies

In the field of lipidomics, which aims to globally profile and quantify lipids in biological systems, accuracy and reproducibility are paramount. DHPC contributes to the development of robust analytical methods, particularly in mass spectrometry-based approaches.

Quantitative lipidomics relies heavily on the use of internal standards to correct for variations during sample preparation and analysis. nih.gov Ideally, an internal standard is a molecule that is structurally similar to the analyte but not naturally present in the sample, or one that is isotopically labeled. nih.gov While complex mixtures of odd-chained or deuterated lipids are often used as internal standards for broad lipid profiling, short-chain phospholipids (B1166683) like DHPC can serve as valuable reference compounds in specific experimental contexts. sigmaaldrich.comavantiresearch.com

In studies involving model membranes, DHPC's well-defined structure and properties make it a useful benchmark. For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies of membrane proteins reconstituted into lipid nanodiscs, DHPC can be part of the reference state against which changes in deuterium (B1214612) uptake are measured. Its simple, known composition allows for clear interpretation of the data.

The principle of using standards involves adding a known quantity at the beginning of the lipid extraction process. nih.gov The ratio of the analyte signal to the internal standard signal is then used for quantification. nih.gov For accurate quantification across a lipid class, it is often necessary to use at least two internal standards for that class. nih.gov The use of well-characterized compounds like DHPC in methodological development helps refine these quantitative strategies.

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is a cornerstone of lipidomics. rsc.orglibretexts.org Structural elucidation of lipids is achieved through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic pattern of product ions. rsc.orgusp.org

The fragmentation of phosphatidylcholines (PCs) in positive-ion ESI-MS/MS is well-understood. A dominant fragmentation pathway involves the collision-induced dissociation (CID) of the protonated molecule [M+H]⁺, leading to the formation of a characteristic phosphocholine (B91661) headgroup fragment at a mass-to-charge ratio (m/z) of 184. This neutral loss of the headgroup is a key signature for identifying PC lipids.

For DHPC (C₂₁H₄₂NO₈P, molecular weight 451.54 g/mol ), its fragmentation pattern under ESI-MS/MS would be expected to follow these established pathways. The analysis would reveal:

Precursor Ion: The protonated molecule [M+H]⁺ at m/z 452.5.

Characteristic Headgroup Fragment: A prominent peak at m/z 184, corresponding to the phosphocholine headgroup.

Acyl Chain Fragments: Fragmentation can also lead to the loss of the hexanoyl (C6:0) acyl chains.

Understanding these specific fragmentation patterns is crucial for accurately identifying DHPC in complex mixtures and for distinguishing it from other lipid species. In-source fragmentation, where the molecule breaks apart in the ion source before mass analysis, can sometimes complicate spectra, but optimizing parameters like declustering potential and source temperature can minimize this effect. usp.org

Use of Dihexanoyl-lecithin as a Reference Standard in Lipid Profiling

Role of Dihexanoyl-lecithin in Spectroscopic Probes for Lipid Dynamics Studies

DHPC is instrumental in creating model membrane systems, such as bicelles (bilayered micelles) and mixed micelles, which are amenable to various spectroscopic techniques for studying lipid dynamics. mdpi.commdpi.com By mixing DHPC with long-chain lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), researchers can create environments that mimic the cellular membrane but are small enough to be studied in solution. mdpi.comacs.org

Fluorescence spectroscopy, using environmentally sensitive probes, is a powerful method to investigate the properties of these model membranes. mdpi.comjst.go.jp

1,6-Diphenyl-1,3,5-hexatriene (DPH): This non-polar probe inserts into the hydrophobic core of lipid assemblies. mdpi.com Its fluorescence polarization (or anisotropy) is sensitive to the local viscosity and packing of the lipid acyl chains. By measuring changes in DPH polarization, researchers can distinguish between ordered (gel-like) and disordered (liquid-crystalline) membrane phases. mdpi.com For example, in DMPC/DHPC assemblies, DHPC-rich mixtures show high membrane fluidity (disordered state), characteristic of micelles. mdpi.com

6-Dodecanoyl-N,N-dimethyl-2-naphthylamine (Laurdan): This probe positions itself at the lipid-water interface. Its emission spectrum shifts depending on the polarity of its environment, which is related to the degree of water penetration into the bilayer. mdpi.com This allows for the measurement of membrane polarity. mdpi.com

6-Propionyl-2-(dimethylamino)naphthalene (Prodan): Similar to Laurdan, Prodan's fluorescence is sensitive to the polarity of its surroundings and can be used to monitor phase transitions and the location of molecules within the bilayer. jst.go.jp

These spectroscopic studies, enabled by the use of DHPC to form stable model systems, provide detailed insights into membrane fluidity, polarity, and phase behavior, which are fundamental to understanding biological membrane function. mdpi.comjst.go.jp

Microcalorimetric and Surface Tension Measurements in Dihexanoyl-lecithin Systems

The self-assembly of DHPC into micelles and its interaction with other molecules are governed by thermodynamic principles that can be precisely measured using techniques like surface tensiometry and microcalorimetry.

Surface Tension: The critical micelle concentration (CMC) is a fundamental property of detergents and micelle-forming lipids. It is the concentration at which monomers in solution begin to assemble into micelles. This transition is marked by a distinct break in the surface tension versus concentration curve. nih.govanatrace.com For DHPC, the reported CMC is approximately 14-15 mM. nih.gov Surface tension measurements are also used to study the interactions and miscibility in mixed systems, for example, between DHPC and alcohols, by analyzing the composition and thermodynamics of the adsorbed surface film. nih.gov

Microcalorimetry: Isothermal titration calorimetry (ITC) is a highly sensitive technique used to measure the heat changes associated with molecular interactions or phase transitions. mpg.de In the context of DHPC, ITC is used to determine the thermodynamic parameters of demicellization (the breakdown of micelles into monomers). mpg.denih.gov By injecting a concentrated micellar solution of a short-chain phospholipid into a buffer, the heat of demicellization can be measured directly. nih.gov These experiments provide values for:

Enthalpy of Transfer (ΔH°tr): The enthalpy change when a lipid monomer moves from the aqueous phase into a micelle.

Heat Capacity (ΔC°P): The change in heat capacity upon transfer, a key signature of the hydrophobic effect. nih.gov

Free Energy (ΔG°tr) and Entropy (ΔS°tr) of Transfer: These values can be calculated from the enthalpy and CMC, providing a complete thermodynamic profile of self-assembly. mpg.de

These measurements have revealed that the self-assembly of phospholipids is a complex process driven by the hydrophobic effect and modulated by electrostatic interactions for charged lipids. mpg.denih.gov

| Technique | Parameter Measured | Typical Findings for DHPC/Short-Chain Lecithins |

| Surface Tensiometry | Critical Micelle Concentration (CMC) | Determines the onset of micelle formation (approx. 14-15 mM for DHPC). nih.gov Used to study miscibility in mixed films. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH), Entropy (ΔS), Free Energy (ΔG), Heat Capacity (ΔCP) of micellization/demicellization. | Provides a full thermodynamic profile of self-assembly, highlighting the role of the hydrophobic effect. mpg.denih.gov |

Light Scattering Applications for Analyzing Dihexanoyl-lecithin Aggregates

Dynamic light scattering (DLS) is a non-invasive technique widely used to determine the size distribution of small particles and aggregates in suspension, such as micelles and bicelles. preprints.org The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius (Rh) or diameter of the aggregates can be calculated.

DLS has been extensively applied to characterize aggregates formed by DHPC, both alone and in combination with long-chain phospholipids like DMPC. mdpi.compreprints.org

DHPC Micelles: Pure DHPC solutions form small, relatively uniform micelles with an average diameter typically reported in the range of 3-4 nm. mdpi.com

DMPC/DHPC Bicelles: The size of DMPC/DHPC aggregates is highly dependent on the molar ratio of the two lipids (q = [DMPC]/[DHPC]) and the total lipid concentration. preprints.org DLS studies have shown that as the proportion of the long-chain lipid (DMPC) increases, the size of the aggregates also increases. preprints.org Conversely, dilution of bicellar preparations can cause the aggregates to grow and transform into larger vesicular structures. nih.gov

| System | Molar Ratio (q) | Total Lipid Conc. | Reported Aggregate Size (Diameter) | Reference |

| DHPC Micelles | 0 | 20 mM | 3-4 nm | mdpi.com |

| DMPC/DHPC | 0.5 | 20 mM | 6.4 ± 1.9 nm | preprints.org |

| DMPC/DHPC | 1.5 | 20 mM | 14.7 ± 3.2 nm | preprints.org |

| DMPC/DHPC | 2.0 | - | ~20 nm | mdpi.com |

These studies demonstrate the utility of DLS in monitoring the formation, size, and stability of DHPC-containing nanostructures, which is critical for controlling sample quality in structural and functional studies of membrane proteins. acs.org

Cryogenic Electron Microscopy for Visualizing Dihexanoyl-lecithin Nanostructures

Cryogenic electron microscopy (cryo-EM) and related techniques like cryogenic scanning electron microscopy (cryo-SEM) have revolutionized structural biology by allowing the direct visualization of biological macromolecules and assemblies in a near-native, hydrated state. nih.govnih.gov Samples are rapidly plunge-frozen in liquid ethane, trapping them in a thin layer of non-crystalline (vitreous) ice, which preserves their structure for imaging in the electron microscope. nih.gov

Cryo-EM has been instrumental in visualizing the morphology of aggregates formed by DHPC and its mixtures with other lipids. mdpi.comnih.gov These studies provide direct visual evidence that complements data from indirect methods like light scattering.

In studies of DMPC/DHPC bicellar systems, cryo-EM and cryo-SEM have confirmed the presence of small, discoidal (disk-shaped) aggregates. nih.govresearchgate.net For example, at a q-ratio of 2, small disks with diameters around 15 nm have been observed. nih.govresearchgate.net

These techniques have also visualized the structural transitions that occur in these systems. Upon dilution, cryo-EM images show that the initial small bicelles can grow and rearrange to form larger, unilamellar vesicles, with diameters reaching 200 nm or more. nih.gov

Cryo-EM is also essential for assessing the quality of samples used for single-particle analysis of membrane proteins reconstituted into nanodiscs or bicelles, ensuring the homogeneity and integrity of the lipid-protein complexes. nih.gov

The direct visualization afforded by cryo-EM provides invaluable confirmation of the size, shape, and lamellarity of DHPC-containing nanostructures, validating their use as model membrane systems in biophysical research. nih.govacs.org

Vi. Interactions of Dihexanoyl Lecithin with Biopolymers and Other Amphiphiles

Dihexanoyl-lecithin Interactions with Soluble Proteins

The interaction between dihexanoyl-lecithin and soluble proteins is multifaceted, influencing their structural integrity and aggregation pathways. These interactions are primarily driven by hydrophobic forces between the lipid's acyl chains and nonpolar regions on the protein surface. researchgate.net

Dihexanoyl-lecithin can induce conformational changes in proteins, often leading to their activation or stabilization. A notable example is its interaction with D-beta-hydroxybutyrate dehydrogenase (BDH), a lipid-dependent mitochondrial enzyme. The soluble, lipid-free apoenzyme is inactive but can be reactivated by monomeric short-chain lecithins, including dihexanoyl-lecithin. nih.gov Research indicates that the apoenzyme contains two identical, non-interacting binding sites for lecithin (B1663433), and the simultaneous occupation of both sites is necessary for activation. nih.gov The binding affinity is dependent on the acyl chain length of the lecithin, with longer chains showing stronger binding. nih.gov The interaction of the apolar moiety of the lecithin with the protein is crucial for effective binding and subsequent activation. nih.gov

The binding of different short-chain lecithins to apoBDH is characterized by distinct apparent dissociation constants (K_L), as shown in the table below.

| Lecithin Species | Apparent Dissociation Constant (K_L) at 37°C |

| Dihexanoyl-lecithin (PC(6:0)) | 4.5 x 10⁻³ M |

| Diheptanoyl-lecithin (PC(7:0)) | 1.5 x 10⁻³ M |

| Dioctanoyl-lecithin (PC(8:0)) | 1.2 x 10⁻⁴ M |

| Data sourced from a study on the reactivation of D-beta-hydroxybutyrate dehydrogenase. nih.gov |

Molecular dynamics simulations have also provided insights into these interactions. In the case of the outer membrane protein X (OmpX), dihexanoylphosphatidylcholine (DHPC) binds as a monolayer ring around the protein's hydrophobic β-barrel, effectively shielding it from the aqueous environment. nih.gov This interaction can stabilize the protein structure. However, the environment provided by pure detergent micelles can sometimes be a poor mimic of a natural lipid bilayer, potentially leading to the adoption of non-physiological protein conformations. mdpi.com For instance, the human A2A adenosine (B11128) receptor (A2AR) solubilized in DHPC micelles was found to have compromised ligand-binding ability compared to when it was solubilized in other detergent systems containing cholesterol. ebi.ac.uk

Dihexanoyl-lecithin has been shown to inhibit the formation of amyloid fibrils, which are associated with various degenerative diseases. researchgate.net Studies using bovine insulin (B600854) as a model protein demonstrated that both 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) and its heptanoyl counterpart can inhibit the fibrillation process in a dose-dependent manner. researchgate.net This inhibitory effect is believed to occur because the surfactant interacts with hydrophobic patches on the protein surface, preventing the intermolecular interactions that are necessary for fibril formation. researchgate.net Furthermore, the presence of these short-chain lecithins attenuated the cytotoxicity induced by insulin fibrils in cell line studies. researchgate.net Similar inhibitory effects of DHPC have been observed on the amyloid aggregation of other proteins, such as lysozyme (B549824) and the Aβ peptide. researchgate.net

Influence on Protein Conformation and Stability

Mixed Micelle and Bicelle Formation with Other Lipids and Detergents Involving Dihexanoyl-lecithin

Dihexanoyl-lecithin readily forms mixed aggregates with a variety of other amphiphiles, including longer-chain phospholipids (B1166683) and detergents. These structures, which include mixed micelles and bicelles, are of significant interest for their ability to mimic biological membranes and for their applications in structural biology. biorxiv.orgnih.govnih.gov

Pure dihexanoylphosphatidylcholine (DHPC) self-assembles in aqueous solutions to form small, spherical micelles above its critical micelle concentration (CMC) of approximately 14 mM. researchgate.netnih.gov Translational diffusion studies indicate that these micelles have an aggregation number of about 27 molecules. researchgate.netnih.gov

When mixed with other lipids, the properties of the resulting aggregates change.

With other short-chain lecithins: Binary mixtures of dihexanoyl-lecithin (diC6PC) with diheptanoyl-lecithin (diC7PC) or dioctanoyl-lecithin (diC8PC) have been studied using surface tension measurements to determine the critical micelle concentrations of the mixtures. researchgate.net

With long-chain lecithins (Bicelles): When mixed with long-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), DHPC forms discoidal structures known as bicelles. biorxiv.orgnih.gov In these aggregates, the long-chain lipids form a planar bilayer region, while the short-chain DHPC molecules are thought to occupy the high-curvature rim of the disc. acs.org The size and morphology of these bicelles can be controlled by altering the molar ratio of the long-chain to short-chain lipid (q value), the total lipid concentration, and the temperature. ebi.ac.uknih.gov

With other detergents: The addition of nonionic surfactants like Tween 80 to lecithin dispersions can induce a structural transition from vesicles to mixed micelles, with bicelles and worm-like micelles identified as key intermediate structures. acs.org Dihexanoyl-lecithin is also a component in self-assembling mixed polymeric micellar systems designed for drug delivery. nih.gov

The table below summarizes key characteristics of various systems containing dihexanoyl-lecithin.

| System | Method(s) | Key Findings |

| Pure Dihexanoyl-lecithin (DHPC) | Translational Diffusion (NMR) | CMC ≈ 14 mM; Aggregation number ≈ 27. researchgate.netnih.gov |

| Dihexanoyl-lecithin / Diheptanoyl-lecithin | Surface Tension | Exhibits ideal mixing behavior. researchgate.net |

| Dihexanoyl-lecithin / Dioctanoyl-lecithin | Surface Tension | Exhibits non-ideal mixing behavior. researchgate.net |

| DMPC / DHPC (Bicelles) | ³¹P NMR, Dynamic Light Scattering | Forms discoidal bicelles; size depends on q-ratio and concentration. biorxiv.orgnih.gov |

| Lecithin / Tween 80 | Small-Angle Neutron Scattering (SANS), cryo-TEM | Vesicle-to-micelle transition occurs via bicellar and cylindrical intermediates. acs.org |

The mixing of different surfactants in a micelle is not always ideal. The behavior of binary systems containing dihexanoyl-lecithin depends on the properties of the co-surfactant, particularly its acyl chain length. researchgate.net The interaction between the two components in the mixed micelle can be quantified by an interaction parameter (β¹²M). researchgate.net

Ideal Mixing: The binary system of dihexanoylphosphatidylcholine (diC6PC) and diheptanoylphosphatidylcholine (diC7PC) exhibits nearly ideal mixing, with an interaction parameter close to zero. researchgate.net This suggests that the two molecules interact with each other in the micelle in a way that is very similar to how they interact with molecules of their own kind.

Non-Ideal Mixing (Synergistic Interaction): In contrast, mixtures of diC6PC and dioctanoylphosphatidylcholine (diC8PC) show significant non-ideality (negative deviation from ideality), particularly at a diC8PC mole fraction of around 40%. researchgate.net This non-ideal behavior, characterized by a negative interaction parameter, indicates attractive or synergistic interactions between the two different lecithin molecules. The non-ideality in this system is attributed to the differences in the acyl chain lengths of the components, the sizes of the micelles formed by the pure components, and the final composition of the mixed micelles. researchgate.net

The table below details the mixing behavior for binary systems involving dihexanoyl-lecithin.

| Binary System | Mixing Behavior | Interaction Parameter (β¹²M) | Attributed Cause of Behavior |

| diC6PC / diC7PC | Ideal | ≈ 0 | Similar acyl chain lengths and micellar properties. researchgate.net |

| diC6PC / diC8PC | Non-ideal (synergistic) | Negative | Differences in acyl chain length, size of pure micelles, and composition of mixed micelles. researchgate.net |

Characterization of Mixed Micellar Systems

Solubilization Mechanisms of Insoluble Compounds by Dihexanoyl-lecithin Aggregates

Aggregates of dihexanoyl-lecithin, either as pure micelles or as part of mixed micellar structures, can solubilize hydrophobic or poorly water-soluble compounds. The general mechanism involves the partitioning of the insoluble compound from the aqueous phase into the hydrophobic core of the micellar aggregate. acs.org

This process is driven by the hydrophobic effect, where the insoluble molecule avoids the unfavorable interactions with water by moving into the nonpolar interior of the micelle, which is formed by the hydrocarbon tails of the dihexanoyl-lecithin molecules. researchgate.net For example, the addition of lecithin to mixed polymeric micelles has been shown to enlarge the hydrophobic core, thereby providing a greater solubilization capacity for hydrophobic drugs like curcumin. nih.gov

Studies on the solubilization of the aroma compound limonene (B3431351) in short-chain lecithin solutions found that the extent of partitioning into the micelles is comparable to that for single-tailed surfactants. researchgate.net The efficiency of solubilization depends on factors such as the acyl chain length of the lecithin and the temperature. escholarship.org For integral membrane proteins, dihexanoyl-lecithin micelles can solubilize the protein by forming a detergent ring around its transmembrane hydrophobic surface, thus replacing the native lipid bilayer. nih.gov

Vii. Synthesis and Purity Assessment in Academic Dihexanoyl Lecithin Research

Synthetic Pathways for Dihexanoyl-lecithin Enantiomers and Analogs

The total synthesis of phospholipids (B1166683) like dihexanoyl-lecithin is a multi-step process that generally involves three key stages: the preparation of an optically active glycerol (B35011) derivative, the introduction of the acyl chains, and the addition of the phosphodiester headgroup. Control over the stereochemistry at the glycerol backbone is crucial for producing enantiomerically pure dihexanoyl-lecithin.

Common strategies for synthesizing chiral phospholipids often start from readily available chiral precursors. Materials such as L-glyceric acid, (S)-glycidol, and derivatives of D-mannitol serve as foundational building blocks to establish the natural sn-glycerol configuration. For instance, a new stereospecific synthesis of 1,2-diacyl-sn-glycerols uses L-glyceric acid to construct the chiral center, leading to the desired optically active phospholipid. Another approach employs 3-tetrahydropyranyl-sn-glycerol as a key intermediate, which allows for the sequential addition of different acyl chains to produce mixed-chain phospholipids.

The synthesis of racemic phospholipids, including dihexanoyl-lecithin, can be achieved using pro-chiral starting materials like glycerol or racemic glycerol derivatives. One reported pathway involves the acylation of rac-glycero-1-phosphate with hexanoic anhydride, followed by the introduction of the choline (B1196258) moiety to yield racemic dihexanoyl-lecithin.

Research into structure-function relationships has also spurred the synthesis of dihexanoyl-lecithin analogs. These analogs may feature modifications in the glycerol backbone, the ester linkages, or the acyl chains. A notable example is the synthesis of cyclopentanoid analogs of phosphatidylcholine, where the glycerol backbone is replaced by a more conformationally restricted cyclopentane-1,2,3-triol ring system. These syntheses provide valuable tools for investigating the structural requirements of lipid-protein interactions. Other analogs have been created with acylamide linkages instead of ester bonds at the sn-2 position, which have been found to act as potent competitive inhibitors for enzymes like phospholipase A2.

Viii. Future Directions and Emerging Research Avenues for Dihexanoyl Lecithin Studies

Advanced Computational Modeling of Dihexanoyl-lecithin Systems

The progression of computational power and simulation methodologies has opened new frontiers for studying the behavior of Dihexanoyl-lecithin at a molecular level. Molecular dynamics (MD) simulations, at both atomistic and coarse-grained resolutions, are becoming indispensable for interpreting experimental data and predicting the behavior of DHPC-containing systems.

Future research will likely focus on refining force fields to more accurately capture the dynamics of DHPC self-assembly. ebi.ac.uk Studies have already begun to compare the efficacy of different force fields, such as CHARMM36 and GROMOS96, in maintaining stable DHPC micelles in simulations, finding that force field choice is critical for successful modeling. ebi.ac.uk Advanced techniques like replica-exchange molecular dynamics (REMD) are being employed to enhance the sampling of conformational states, which is crucial for studying phenomena like sol-gel phase transitions in lipid systems. researchgate.net These computational models are not limited to pure DHPC systems; they are increasingly used to understand the interactions between DHPC and other molecules, including membrane proteins and other lipids. For instance, MD simulations have been used to investigate the interaction of quinone-chelators with DMPC/DHPC bicelles and to develop computational models for positioning proteins within membranes. windows.netnih.gov

| Simulation Technique | Focus of Study | Key Findings/Goals | Reference |

|---|---|---|---|

| Atomistic & Coarse-Grained MD | Self-assembly and stability of DHPC micelles | Force field selection (e.g., CHARMM36, GROMOS96) is crucial for accurately modeling micelle stability. | ebi.ac.uk |

| Replica-Exchange MD (REMD) | Sol-gel phase transitions in lipid bilayers | Enhanced conformational sampling reveals multiple states even with coarse-grained models. | researchgate.net |

| Molecular Dynamics (MD) | Interaction of small molecules with DMPC/DHPC bicelles | Provides molecular-level insight into how molecules like quinone-chelators interact with lipid membrane mimics. | windows.net |

| Computational Modeling (PPM Program) | Positioning of proteins in membranes | Uses experimental data, including from NMR studies of proteins in DHPC, to predict protein orientation in membranes. | nih.gov |

Integration of Dihexanoyl-lecithin Models in Complex Biological Mimicry

Dihexanoyl-lecithin is a cornerstone in the construction of model membranes that more faithfully mimic the cellular environment than simple detergent micelles. nih.gov Its primary role is in the formation of "bicelles" (bilayered micelles), typically in combination with a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). biorxiv.orgbiorxiv.org These discoidal structures provide a small, stable patch of lipid bilayer, making them ideal for studying membrane proteins using techniques like solution Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org

The future in this area lies in creating more complex and physiologically relevant mimics. Research continues to optimize bicelle and nanodisc compositions for structural and functional studies of challenging membrane proteins. nih.govfrontiersin.org For example, the bacterial outer membrane proteins OmpX, OprG, and OprH have been successfully studied in DHPC-containing bicelles and nanodiscs, which provide a more native-like environment than traditional micelles and are crucial for obtaining high-quality NMR spectra. nih.govfrontiersin.orgpnas.org These systems allow for the detailed characterization of protein structure, dynamics, and lipid-protein interactions. frontiersin.orgresearchgate.net Investigations are also exploring novel lipid-detergent combinations, comparing systems like DMPC-C₈E₅ with the well-characterized DMPC-DHPC system to develop alternative membrane mimics with unique properties for specific applications, such as density matching in analytical ultracentrifugation. biorxiv.org

| Biomimetic System | Composition Example | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Micelles | DHPC | Solution NMR of membrane proteins (e.g., OmpX) | Forms small, fast-tumbling particles, enabling high-resolution spectra. | pnas.org |

| Bicelles | DHPC and DMPC | Solution NMR studies of membrane proteins (e.g., OprG, OprH) | Provides a more native-like lipid bilayer environment compared to micelles. | nih.govbiorxiv.org |

| Nanodiscs | DHPC, DMPC, Membrane Scaffold Protein | Structural and dynamics studies of membrane proteins | Offers a defined, soluble, and stable lipid bilayer system. | frontiersin.org |

| Mixed Micelles | DHPC and a non-hemolytic lipid (e.g., egg lecithin) | Solubilization of poorly water-soluble drugs | Enhances drug solubility for pharmaceutical formulations. | google.com |

Development of Novel Methodologies Leveraging Dihexanoyl-lecithin's Unique Properties

The distinct properties of Dihexanoyl-lecithin are being harnessed to develop innovative methodologies across various scientific disciplines. Its self-assembling nature and responsiveness to environmental changes make it a versatile component for new analytical techniques and advanced materials.

In structural biology, the use of DHPC has been central to the application of Transverse Relaxation-Optimized Spectroscopy (TROSY)-type NMR experiments for larger membrane proteins. pnas.org By reconstituting proteins in DHPC micelles, the molecular tumbling rate is optimized, which reduces signal broadening and allows for the structural determination of proteins that were previously intractable by solution NMR. pnas.org Beyond structural biology, DHPC is a key component in creating thermally-responsive phospholipid nanogels. ebi.ac.uk These materials, often composed of DMPC and DHPC, exhibit a sharp, temperature-dependent viscosity change, a property that is being exploited for applications like the electrophoretic separation of DNA fragments and for fluid steering in microfluidic devices. ebi.ac.uk In pharmaceutical sciences, DHPC is used to form mixed micelles with long-chain lecithins to create non-hemolytic carriers for solubilizing water-insoluble drugs for parenteral administration. google.comgoogle.com Emerging research also includes the formation of DHPC monolayers on modified gold surfaces for in-situ studies of model biological membranes using techniques like electrochemical scanning tunneling microscopy. ebi.ac.uk

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Dihexanoyl-lecithin in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of glycerol phosphatidylcholine with hexanoic acid under controlled anhydrous conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure reproducibility by documenting solvent systems, reaction times, and temperature gradients in detail .

- Data Considerations : Include spectral peaks (e.g., H-NMR: δ 0.88 ppm for terminal methyl groups) and retention times in HPLC profiles. Cross-reference with established databases like PubChem or Lipid Maps for validation .

Q. How do researchers design experiments to assess the stability of Dihexanoyl-lecithin under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to test stability across pH (3–9) and temperature (4°C–60°C) ranges. Monitor degradation via UV-Vis spectroscopy (absorbance at 210 nm for acyl chain oxidation) and dynamic light scattering (DLS) for particle size changes. Include controls with inert buffers (e.g., phosphate-buffered saline) to isolate environmental effects .

- Data Contradictions : Address discrepancies in degradation rates by standardizing measurement intervals and calibrating instruments before each trial .

Advanced Research Questions

Q. What strategies resolve contradictions in reported critical micelle concentration (CMC) values of Dihexanoyl-lecithin across studies?

- Methodological Answer : Conduct a meta-analysis of published CMC data, categorizing results by methodology (e.g., pyrene fluorescence vs. surface tension). Replicate key studies under uniform conditions to identify methodological biases. Use statistical tools like ANOVA to evaluate inter-study variability and Bland-Altman plots for bias assessment .

- Data Synthesis : Tabulate CMC values with associated measurement techniques, solvent systems, and error margins. Highlight outliers and propose corrections based on instrumental sensitivity limits .

Q. How can computational modeling (e.g., molecular dynamics simulations) enhance understanding of Dihexanoyl-lecithin’s membrane integration mechanisms?

- Methodological Answer : Employ force fields like CHARMM36 to simulate lipid bilayer interactions. Validate models using experimental data from small-angle X-ray scattering (SAXS) for bilayer thickness and differential scanning calorimetry (DSC) for phase transition temperatures. Adjust simulation parameters (e.g., hydration levels) to match empirical conditions .

- Limitations : Address discrepancies between simulated and experimental data by refining solvation models or incorporating lipid asymmetry .

Q. What experimental frameworks are optimal for studying Dihexanoyl-lecithin’s role in drug delivery systems?

- Methodological Answer : Adopt the PICO framework:

- Population : Nanoparticle formulations.

- Intervention : Dihexanoyl-lecithin as a stabilizer.

- Comparison : Other phospholipids (e.g., DSPC).

- Outcome : Encapsulation efficiency, release kinetics.

Use in vitro assays (e.g., dialysis membrane diffusion) and in vivo pharmacokinetic studies. Validate outcomes via HPLC quantification and confocal microscopy for cellular uptake .

Methodology-Focused Questions

Q. How should researchers approach literature reviews to identify gaps in Dihexanoyl-lecithin applications?

- Methodological Answer : Conduct a scoping review using PRISMA guidelines. Categorize studies by application (e.g., drug delivery, membrane biophysics) and methodology. Use tools like VOSviewer for keyword co-occurrence mapping to highlight understudied areas (e.g., neuropharmacology applications) .

Q. What statistical methods are recommended for analyzing dose-response relationships in Dihexanoyl-lecithin toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC values. Use Shapiro-Wilk tests for normality and Tukey’s HSD for post hoc comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility when studying Dihexanoyl-lecithin’s interactions with serum proteins?

- Methodological Answer : Standardize protein sources (e.g., human vs. bovine serum albumin) and pre-incubation conditions. Use techniques like isothermal titration calorimetry (ITC) for binding affinity measurements and SDS-PAGE to confirm protein integrity. Share raw data and analysis scripts via repositories like Zenodo .

Q. What criteria validate the use of Dihexanoyl-lecithin as a model membrane system in biophysical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.